4-Ethylbenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Another synthesis process used benzyl triethyl chloride as a phase transfer catalyst to synthesize 4,4'-(phenylazanediyl) dibenzoic acid . Similarly, ethyl 4-benzyloxybenzoate and its analogues were synthesized for the evaluation of hypolipidemic activity . These methods could potentially be adapted for the synthesis of 4-ethylbenzoyl chloride by substituting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structures of the compounds related to 4-ethylbenzoyl chloride have been characterized using various techniques. X-ray diffraction was used to determine the crystal structure of ethyl 4benzoyl1a,2,3,4tetrahydro3methyl1a(4methylphenyl)1Hazirino1,2a1,5benzodiazepine1carboxylate and methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate . Density functional theory (DFT) calculations were performed to optimize the molecular geometry and investigate the molecular electrostatic potential (MEP) of related compounds . These studies provide insights into the electronic structure and potential reactivity of the benzoyl moiety, which is also present in 4-ethylbenzoyl chloride.
Chemical Reactions Analysis
The chemical reactivity of benzoyl derivatives is often explored in the context of their use as intermediates in organic synthesis. For example, the synthesis of ethyl 4-aminobenzoate involved vibrational spectroscopy to understand the reactivity of the amine group . The phase transfer catalysis method mentioned earlier is another example of a chemical reaction involving a benzoyl derivative. These reactions highlight the versatility of benzoyl compounds in forming various chemical bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoyl derivatives are crucial for their practical applications. The crystal structure of methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate revealed intermolecular and intramolecular hydrogen bonding interactions . The study of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate provided information on the conformation of the molecule and its planarity . These properties can influence the solubility, stability, and reactivity of the compounds, which are important factors in their use as intermediates or active compounds in various fields.
Safety And Hazards
4-Ethylbenzoyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-ethylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTLLLZVYYPGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167564 | |
Record name | 4-Ethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzoyl chloride | |
CAS RN |
16331-45-6 | |
Record name | 4-Ethylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16331-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylbenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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